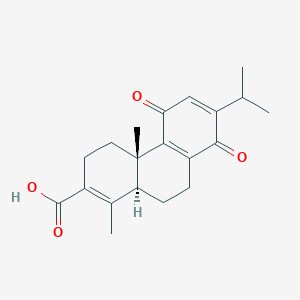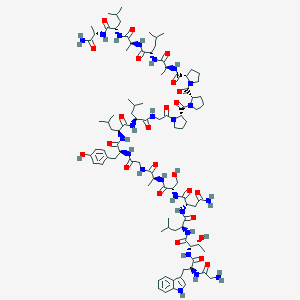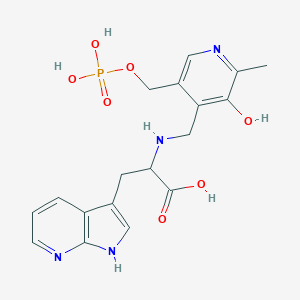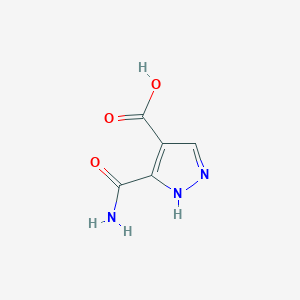
Chrymutasin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrymutasin C is a natural product that belongs to the class of cyclic depsipeptides. It is produced by the bacterium Myxobacterium sp. CMB-M0244. Chrymutasin C has gained attention in recent years due to its potent cytotoxicity against various cancer cell lines.
作用機序
The mechanism of action of Chrymutasin C involves the disruption of the microtubule network in cancer cells. Chrymutasin C binds to the colchicine binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Chrymutasin C has been shown to exhibit several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C inhibits the growth of cancer cells by targeting the microtubule network. Chrymutasin C has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of Chrymutasin C is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. Moreover, the low yield of Chrymutasin C obtained from natural sources limits its availability for research purposes.
将来の方向性
There are several future directions for the research on Chrymutasin C. One of the major areas of research is the development of Chrymutasin C-based anticancer drugs. Moreover, the identification of the molecular targets of Chrymutasin C in cancer cells can lead to the development of more effective anticancer drugs. Furthermore, the investigation of the anti-inflammatory properties of Chrymutasin C can lead to the development of drugs for the treatment of inflammatory diseases. Finally, the synthesis of Chrymutasin C analogs can lead to the development of more potent and selective anticancer drugs.
Conclusion:
Chrymutasin C is a natural product that exhibits potent cytotoxicity against various cancer cell lines. Its mechanism of action involves the disruption of the microtubule network in cancer cells. Chrymutasin C has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of inflammation. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. The development of Chrymutasin C-based anticancer drugs and the identification of its molecular targets in cancer cells are some of the future directions for research on this compound.
合成法
The synthesis of Chrymutasin C is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most efficient methods is the solid-phase synthesis approach, which involves the use of a resin-bound peptide as a starting material. This method has been reported to yield Chrymutasin C in good purity and yield.
科学的研究の応用
Chrymutasin C has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Chrymutasin C induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C has been reported to inhibit the growth of cancer cells by targeting the microtubule network.
特性
CAS番号 |
155232-80-7 |
|---|---|
製品名 |
Chrymutasin C |
分子式 |
C39H43NO17 |
分子量 |
797.8 g/mol |
IUPAC名 |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1 |
InChIキー |
GDNZKYXFSRQGRZ-UFVMVPLKSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
同義語 |
chrymutasin C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
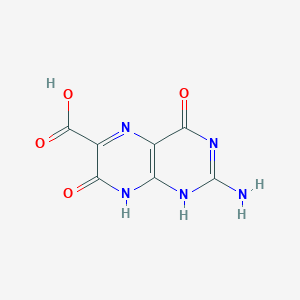

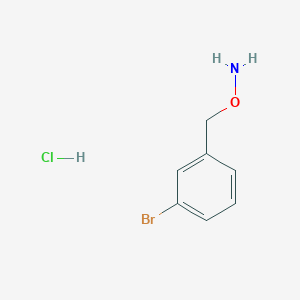

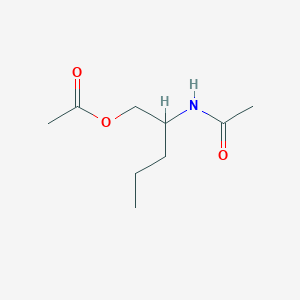
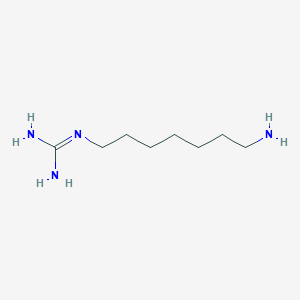
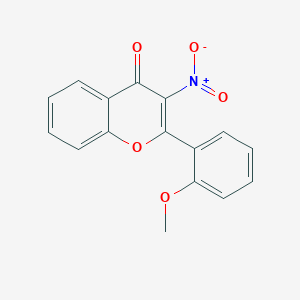
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
